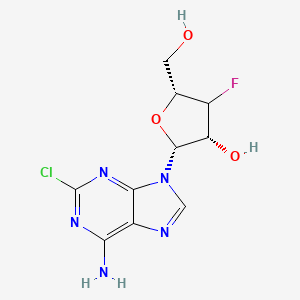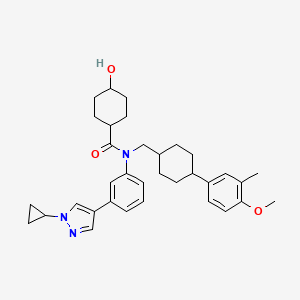
N-Acetyl-D-glucosamine-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-glucosamine-13C6: is a labeled derivative of N-Acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosamine-13C6 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acid hydrolysis to break down chitin into its monomeric units, followed by acetylation to produce N-Acetyl-D-glucosamine. The incorporation of the 13C6 label is achieved through the use of 13C-labeled glucose as a starting material .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic hydrolysis of chitin using chitinase enzymes. This method is preferred due to its higher yield and environmentally friendly nature compared to chemical hydrolysis. The process includes fermentation of chitinolytic bacteria, extraction of enzymes, and subsequent hydrolysis of chitin to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-D-glucosamine-13C6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce N-Acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it to N-Acetyl-D-glucosamine alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: N-Acetyl-D-glucosaminic acid.
Reduction: N-Acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl-D-glucosamine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways. Some of its applications include:
Chemistry: Used in the study of carbohydrate chemistry and enzymatic reactions involving glucosamine derivatives.
Biology: Employed in metabolic labeling experiments to trace the incorporation and metabolism of glucosamine in biological systems.
Medicine: Utilized in research on osteoarthritis and other joint disorders due to its role in cartilage formation and repair.
Industry: Applied in the production of bio-based chemicals and materials from chitin and chitosan
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-glucosamine-13C6 involves its incorporation into glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. It plays a crucial role in the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which are vital for maintaining the structural integrity and function of cartilage .
Comparación Con Compuestos Similares
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications but without the benefits of stable isotope labeling.
N-Acetyl-D-glucosamine-13C8,15N:
N-Acetyl-2-amino-2-deoxy-D-glucose: A derivative with similar chemical properties and applications
Uniqueness: N-Acetyl-D-glucosamine-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and metabolic studies in various biological systems. This makes it an invaluable tool in research areas requiring detailed analysis of metabolic pathways and biochemical processes .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
Clave InChI |
MBLBDJOUHNCFQT-FFZFPVKZSA-N |
SMILES isomérico |
CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)





![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)



![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)

